molecular formula C22H20FN3O2 B5366804 2-(3-fluorophenyl)-5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridine

2-(3-fluorophenyl)-5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridine

Katalognummer B5366804
Molekulargewicht: 377.4 g/mol
InChI-Schlüssel: AAOWMRRIFLSJBM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-fluorophenyl)-5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridine, also known as FPPP, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. FPPP is a pyridine-based compound that belongs to the class of piperidine derivatives. This compound has been synthesized using various methods, and its synthesis, mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions will be discussed in

Wirkmechanismus

2-(3-fluorophenyl)-5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridine acts as a dopamine D2 receptor antagonist and a 5-HT2A receptor antagonist. The antagonistic effect of this compound on dopamine receptors results in the inhibition of dopamine neurotransmission, which is responsible for the motor symptoms of Parkinson's disease. The antagonistic effect of this compound on serotonin receptors results in the inhibition of serotonin neurotransmission, which is responsible for the psychotic symptoms of schizophrenia.
Biochemical and Physiological Effects:
This compound has been shown to have a significant effect on dopamine and serotonin neurotransmission. The inhibition of dopamine neurotransmission results in the alleviation of the motor symptoms of Parkinson's disease. The inhibition of serotonin neurotransmission results in the alleviation of the psychotic symptoms of schizophrenia. This compound has also been shown to have a low toxicity profile, making it a potential candidate for the treatment of various diseases.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of 2-(3-fluorophenyl)-5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridine in lab experiments include its high affinity for dopamine and serotonin receptors, its low toxicity profile, and its potential therapeutic applications in various diseases. The limitations of this compound in lab experiments include its complex synthesis process, its high cost, and the need for expertise in organic chemistry.

Zukünftige Richtungen

The potential therapeutic applications of 2-(3-fluorophenyl)-5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridine are vast, and future research can focus on exploring its potential in various diseases such as depression, anxiety, and addiction. Future research can also focus on developing more efficient synthesis methods for this compound, reducing its cost, and improving its pharmacokinetic properties.
Conclusion:
In conclusion, this compound is a pyridine-based compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound acts as a dopamine D2 receptor antagonist and a 5-HT2A receptor antagonist, making it a potential candidate for the treatment of Parkinson's disease and schizophrenia. This compound has a low toxicity profile and can be synthesized using various methods, but its high cost and complex synthesis process are limitations. Future research can focus on exploring its potential in various diseases and developing more efficient synthesis methods.

Synthesemethoden

2-(3-fluorophenyl)-5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridine can be synthesized using various methods, including the reaction of 3-fluorobenzaldehyde with 4-(pyridin-3-yloxy)piperidine in the presence of a carbonylating agent. Another method involves the reaction of 2,3-dichloropyridine with 4-(pyridin-3-yloxy)piperidine, followed by the reaction with 3-fluorobenzaldehyde in the presence of a reducing agent. The synthesis of this compound is a complex process that requires expertise in organic chemistry.

Wissenschaftliche Forschungsanwendungen

2-(3-fluorophenyl)-5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridine has been studied extensively for its potential therapeutic applications in various diseases such as Parkinson's disease, Alzheimer's disease, and schizophrenia. This compound has been shown to have a high affinity for dopamine receptors and can act as a dopamine D2 receptor antagonist. This property makes this compound a potential candidate for the treatment of Parkinson's disease. This compound has also been shown to have a high affinity for serotonin receptors and can act as a 5-HT2A receptor antagonist. This property makes this compound a potential candidate for the treatment of schizophrenia.

Eigenschaften

IUPAC Name

[6-(3-fluorophenyl)pyridin-3-yl]-(4-pyridin-3-yloxypiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O2/c23-18-4-1-3-16(13-18)21-7-6-17(14-25-21)22(27)26-11-8-19(9-12-26)28-20-5-2-10-24-15-20/h1-7,10,13-15,19H,8-9,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAOWMRRIFLSJBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CN=CC=C2)C(=O)C3=CN=C(C=C3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.